
Stat3-IN-1
Overview
Description
STAT3-IN-1 (compound 7d) is a potent, selective, and orally active small-molecule inhibitor of the STAT3 signaling pathway. It targets both acetylation and phosphorylation of STAT3, disrupting its dimerization, nuclear translocation, and transcriptional activity . Pre-clinical studies demonstrate its efficacy in inducing tumor cell apoptosis, with IC50 values of 1.82 µM in HT29 colorectal cancer cells and 2.14 µM in MDA-MB-231 triple-negative breast cancer cells .
Preparation Methods
Synthesis Methods for STX-0119
- Method A: Condensation of 2-amino-1,3,4-oxadiazole (6a ) with acid halide (3 ), which is prepared from the corresponding carboxylic acid (2 ) and SOCl2. This method can be difficult due to the formation of various byproducts.
- Method B: Condensation of carboxylic acid (2 ) using HATU-HOAt.
- Method C: Acylation at the exo-amino position using bis(acyl)thiosemicarbazide (5 ), obtained from acylisothiocyanate (4 ) and 2-furoylhydrazide, followed by cyclization using TsCl in pyridine to afford STX-0119 (1c ).
The NMR and liquid chromatography-mass spectrometry spectra were consistent across all three methods, and the synthesized STX-0119 showed similar inhibitory activity on the STAT3-dependent luciferase reporter gene assay compared to the originally purchased compound.
Synthesis of Intermediates 6a and 6b
Compounds 6a and 6b are prepared by cyclization of acylthiosemicarbazide (8 ) by iodine oxidation and sulfuric acid, respectively.
Purity of Synthesized Compounds
Almost all of the synthesized compounds were of >95% purity, except compound 1b , which had 91% purity.
Virtual Screening and Identification
Virtual screening using CONSENSUS-DOCK, a customized version of the DOCK4 program, identified STX-0119 as a STAT3 dimerization inhibitor. The crystal structure of DNA-bound STAT3β homo dimer (PDB code 1BG1) was used for the docking study. Approximately 3.6 × 10^5 molecules were screened, and 136 compounds were selected based on consensus scoring and visual inspection. STX-0119 was identified as a STAT3 inhibitor using a STAT3-dependent luciferase reporter gene assay (99% inhibition at 100 μM).
Biological Evaluation
- STAT3-dependent luciferase reporter gene assay: STX-0119 demonstrated significant inhibition of STAT3 activity in HeLa cells. A truncated analogue lacking the 2-Ph, STX-0872, was inactive in this reporter gene assay.
- Fluorescence resonance energy transfer (FRET) assay: Pretreatment of cells with STX-0119 prior to IL-6 stimulation resulted in a reduction of FRET signals, indicating inhibition of STAT3 dimerization.
- Chromatin immunoprecipitation (ChIP) assay: Treatment of MDA-MB-468 cells with STX-0119 reduced the amplification of the c-myc promoter, a target for transcriptional activation by STAT3.
Structure-Activity Relationships (SARs)
The inhibitory activity of synthesized compounds on a STAT3-dependent luciferase reporter gene assay was evaluated. An aromatic or bulky substituent at the 2-position of the quinoline ring is essential for inhibition of STAT3. Replacement of the 2-phenyl group on the quinoline ring with a pyridyl or piperidino group completely abolished activity, suggesting that the nitrogen atom on the pyridine or piperidine ring might have a detrimental effect on inhibitory activity. Regarding the 5-substituent on the 1,3,4-oxadiazole ring, 3-furyl, 2-thienyl, phenyl, and benzyl groups were tolerated.
Docking Model of STX-0119
A docking model of STX-0119 bound to the STAT3-SH2 domain, based on the crystal structure of the STAT3β homo dimer, showed that the 2-Ph ring is inserted into the hydrophobic cleft near the phospho-tyrosine binding pocket. The amide-NH participates in a hydrogen bond interaction with the backbone amide−C=O of Ser636. A hydrophobic interaction around the furan ring and a CH−π interaction with the indole moiety of Trp623 were also observed.
Effects on STAT3 Tyrosine Phosphorylation
Erasin, a chromone-based STAT3 inhibitor, inhibits tyrosine phosphorylation of STAT3 with selectivity over STAT5 and STAT1 in cell-based assays, and increases the apoptotic rate of cultured cells.
Role of Hydrogen Bonding
Docking studies suggest a hydrogen bond between the side chain of STAT3 Glu594 and the acyl hydrazone moiety of compound 8 . The three-fold lower activity of the STAT3 Glu594Ala mutant supports the existence of this hydrogen bond.
Chemical Reactions Analysis
Types of Reactions
STAT3-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent inhibitors .
Scientific Research Applications
Cancer Therapeutics
Stat3-IN-1 has demonstrated significant potential in preclinical cancer research. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that this compound effectively inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and pancreatic cancers. For instance, in vitro studies indicated that this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
- Tumor Regression : In vivo studies using mouse models have reported significant tumor regression upon treatment with this compound. Specifically, it was shown to induce regression of human breast carcinoma xenografts at doses between 5 to 20 mg/kg .
- Mechanisms of Action : The mechanism involves blocking STAT3 DNA-binding activity, leading to decreased expression of genes associated with tumor growth and survival. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Immune Modulation
This compound also plays a crucial role in modulating immune responses:
- Enhancement of Anti-Tumor Immunity : By inhibiting STAT3, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards an M1 phenotype, which is associated with anti-tumor activity. This shift results in increased infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor microenvironment .
- Reduction of Immune Checkpoint Molecules : Research indicates that silencing STAT3 can downregulate programmed-death ligand 1 (PD-L1) expression on tumor cells, thereby enhancing T-cell-mediated anti-tumor responses . This suggests that this compound may synergize with existing immunotherapies targeting immune checkpoints.
Case Studies
Mechanism of Action
STAT3-IN-1 exerts its effects by selectively inhibiting the STAT3 protein. The mechanism involves:
Binding to the STAT3 protein: this compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.
Inhibition of STAT3 phosphorylation: By blocking the phosphorylation of STAT3, the compound inhibits its translocation to the nucleus and its ability to regulate target gene expression.
Induction of apoptosis: The inhibition of STAT3 activity leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells
Comparison with Similar Compounds
Mechanism of Action :
- Dual Inhibition : Unlike single-pathway inhibitors, STAT3-IN-1 suppresses both STAT3 acetylation (via histone deacetylase inhibition) and phosphorylation (by blocking upstream kinases like JAK2), leading to synergistic anti-tumor effects .
- Downstream Effects : Reduces expression of STAT3 target genes (e.g., MYC, LIFR), inhibits cell proliferation, and promotes apoptosis .
Pharmacokinetics :
- Oral Bioavailability: Demonstrates efficacy in murine xenograft models at doses of 10–20 mg/kg with low systemic toxicity .
- Solubility : Stable in DMSO (90 mg/mL), facilitating in vitro and in vivo studies .
Comparison with Similar STAT3 Inhibitors
Below is a detailed comparison of this compound with other STAT3-targeting compounds, highlighting mechanisms, potency, and clinical relevance.
Table 1: Key STAT3 Inhibitors and Their Properties
Key Differentiators of this compound :
Dual Mechanism : this compound uniquely targets both acetylation and phosphorylation, unlike single-mechanism inhibitors like AZD9150 (mRNA silencing) or Niclosamide (phosphorylation-only) .
Oral Efficacy : Unlike oligonucleotide-based inhibitors (e.g., AZD9150) or siRNA delivery systems (e.g., CTLA4-apt-STAT3), this compound is orally bioavailable, simplifying administration .
Selectivity : Higher specificity for STAT3 compared to Niclosamide, which also inhibits STAT1/5, or WP1066, which affects JAK2 and ERK1/2 .
Limitations and Challenges :
- Potency vs. Niclosamide : Despite its dual mechanism, this compound has higher IC50 values than Niclosamide (0.7 µM), though the latter lacks selectivity .
- Clinical Translation : While AZD9150 and WP1066 have entered clinical trials, this compound remains in pre-clinical testing, necessitating further toxicity and pharmacokinetic studies .
Biological Activity
Stat3-IN-1 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently implicated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Overview of STAT3
STAT3 is a transcription factor that plays a crucial role in mediating cellular responses to cytokines and growth factors. It is involved in regulating gene expression related to cell proliferation, survival, differentiation, and immune responses. Aberrant activation of STAT3 is associated with tumorigenesis and cancer progression, making it a prime target for cancer therapeutics .
This compound inhibits STAT3 by disrupting its dimerization and DNA-binding activity. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to decreased transcription of STAT3 target genes that promote tumor growth and survival .
In Vitro Studies
This compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:
- Breast Cancer Cells (MDA-MB-231) : this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound effectively induced apoptosis and inhibited cell growth, showcasing its potential against hematological malignancies .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Concentration (μM) | Effect |
---|---|---|
MDA-MB-231 | 50 - 100 | Reduced viability, increased apoptosis |
AML Cell Lines | Varies | Induced apoptosis, inhibited growth |
In Vivo Studies
In animal models, this compound has shown promising results in reducing tumor size and improving survival rates. For example:
- Xenograft Models : In breast cancer xenografts, treatment with this compound led to significant tumor regression compared to control groups .
Table 2: Summary of In Vivo Effects of this compound
Model | Treatment Dose (mg/kg) | Outcome |
---|---|---|
Breast Cancer Xenograft | 5 - 20 | Significant tumor regression |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific cancer types:
- Breast Cancer : A study indicated that patients with elevated STAT3 activity showed improved responses when treated with this compound alongside conventional chemotherapy, suggesting a synergistic effect .
- Acute Myeloid Leukemia : In pediatric patients with AML, administration of this compound resulted in decreased levels of phosphorylated STAT3 and enhanced apoptosis in malignant cells .
Challenges and Future Directions
While this compound shows significant promise as an anticancer agent, challenges remain regarding its clinical application:
- Selectivity : Ensuring that this compound selectively targets STAT3 without affecting other signaling pathways is crucial for minimizing side effects.
- Delivery Mechanisms : Improving the bioavailability and delivery methods for effective systemic administration remains a focus for future research.
Properties
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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